molecular formula C12H11N5O6 B5028722 N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5028722
M. Wt: 321.25 g/mol
InChI Key: LPYCFGPWDNUNJK-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: is a complex organic compound characterized by the presence of a hydroxyphenyl group, a dinitropyrazolyl group, and an acetamide linkage

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O6/c1-7-11(16(20)21)12(17(22)23)14-15(7)6-10(19)13-8-3-2-4-9(18)5-8/h2-5,18H,6H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYCFGPWDNUNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 4 positions.

    Acetamide formation: The nitrated pyrazole is then reacted with 3-hydroxyaniline in the presence of an appropriate coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups on the pyrazole ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Ethers or esters of the hydroxyphenyl group.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and dinitropyrazolyl groups can participate in hydrogen bonding, π-π stacking, and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)-2-(3,4-dinitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.

    N-(3-hydroxyphenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro groups on the pyrazole ring.

    N-(4-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide: Hydroxy group is positioned differently on the phenyl ring.

Uniqueness

N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the hydroxyphenyl and dinitropyrazolyl groups, which confer distinct chemical and biological properties

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